Cas no 469873-09-4 (4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate)
4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate Chemical and Physical Properties
Names and Identifiers
-
- 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate
- 469873-09-4
- F0889-0297
- (E)-4-(2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-en-1-yl)phenyl benzoate
- AKOS002187320
- [4-[(E)-2-cyano-3-oxo-3-(quinolin-5-ylamino)prop-1-enyl]phenyl] benzoate
- 4-[(1E)-2-CYANO-2-[(QUINOLIN-5-YL)CARBAMOYL]ETH-1-EN-1-YL]PHENYL BENZOATE
-
- Inchi: 1S/C26H17N3O3/c27-17-20(25(30)29-24-10-4-9-23-22(24)8-5-15-28-23)16-18-11-13-21(14-12-18)32-26(31)19-6-2-1-3-7-19/h1-16H,(H,29,30)/b20-16+
- InChI Key: PSDRLQLJDFAWDT-CAPFRKAQSA-N
- SMILES: O(C(C1C=CC=CC=1)=O)C1C=CC(=CC=1)/C=C(\C#N)/C(NC1=CC=CC2C1=CC=CN=2)=O
Computed Properties
- Exact Mass: 419.12699141g/mol
- Monoisotopic Mass: 419.12699141g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 32
- Rotatable Bond Count: 6
- Complexity: 741
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.3
- Topological Polar Surface Area: 92.1Ų
4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F0889-0297-2μmol |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-5μmol |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-10μmol |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-20μmol |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-1mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-2mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-3mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-4mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-5mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F0889-0297-10mg |
4-[(1E)-2-cyano-2-[(quinolin-5-yl)carbamoyl]eth-1-en-1-yl]phenyl benzoate |
469873-09-4 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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J. Zagora,M. Voslař,L. Schreiberová,I. Schreiber Phys. Chem. Chem. Phys., 2002,4, 1284-1291
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
Additional information on 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate
Comprehensive Analysis of 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate (CAS No. 469873-09-4)
4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate (CAS No. 469873-09-4) is a sophisticated organic compound that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound, characterized by its unique quinoline and benzoate moieties, exhibits remarkable potential in various applications, including drug development and advanced material synthesis. Its molecular structure, featuring a cyano group and a carbamoyl linkage, makes it a versatile intermediate for further chemical modifications.
The growing interest in 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate is driven by its potential role in addressing contemporary challenges in healthcare and technology. For instance, researchers are exploring its utility in the development of targeted therapies for diseases such as cancer and neurodegenerative disorders. The compound's ability to interact with specific biological targets, owing to its quinoline core, positions it as a promising candidate for pharmaceutical innovation.
In addition to its biomedical applications, 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate is also being investigated for its potential in advanced materials. Its conjugated system and electron-withdrawing groups make it suitable for use in organic electronics, such as OLEDs and solar cells. This dual applicability underscores the compound's versatility and aligns with the current trend toward multifunctional materials.
From a synthetic perspective, the preparation of 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate involves a series of carefully optimized reactions. Key steps include the condensation of quinoline-5-carbaldehyde with a cyanoacetamide derivative, followed by esterification with benzoyl chloride. These processes highlight the importance of precise reaction control and high-yield synthesis in producing this compound efficiently.
The stability and physicochemical properties of 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate are also critical factors in its applications. Studies have shown that the compound exhibits excellent thermal stability and solubility in common organic solvents, making it suitable for various formulation needs. These properties are particularly relevant in the context of drug delivery systems and material processing.
As the scientific community continues to explore the potential of 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate, questions about its mechanism of action and structure-activity relationships remain at the forefront. Researchers are particularly interested in understanding how modifications to its molecular framework can enhance its efficacy and selectivity. This line of inquiry is emblematic of the broader shift toward rational drug design and materials engineering.
In conclusion, 4-(1E)-2-cyano-2-(quinolin-5-yl)carbamoyleth-1-en-1-ylphenyl benzoate (CAS No. 469873-09-4) represents a compelling example of how advanced organic chemistry can address pressing challenges in healthcare and technology. Its unique structural features and multifaceted applications make it a subject of ongoing research and development. As interest in personalized medicine and sustainable materials grows, this compound is poised to play a pivotal role in shaping the future of these fields.
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